molecular formula C17H15NO B10913386 3,5-Bis(4-methylphenyl)isoxazole

3,5-Bis(4-methylphenyl)isoxazole

Cat. No.: B10913386
M. Wt: 249.31 g/mol
InChI Key: WCCVJYNVDRGOFM-UHFFFAOYSA-N
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Description

3,5-Bis(4-methylphenyl)isoxazole is a heterocyclic compound featuring an isoxazole ring substituted with two 4-methylphenyl groups at the 3 and 5 positions. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(4-methylphenyl)isoxazole typically involves the (3 + 2) cycloaddition reaction of an alkyne (acting as a dipolarophile) and a nitrile oxide (acting as the dipole). This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods: In industrial settings, the synthesis of isoxazoles often employs microwave-assisted reactions to enhance reaction rates and yields. The use of microwave irradiation can significantly reduce reaction times and improve the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 3,5-Bis(4-methylphenyl)isoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the isoxazole ring .

Scientific Research Applications

3,5-Bis(4-methylphenyl)isoxazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory agent.

    Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 3,5-Bis(4-methylphenyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: 3,5-Bis(4-methylphenyl)isoxazole is unique due to the presence of the 4-methylphenyl groups, which can influence its chemical reactivity and biological activity. The methyl groups can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and targets .

Properties

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

3,5-bis(4-methylphenyl)-1,2-oxazole

InChI

InChI=1S/C17H15NO/c1-12-3-7-14(8-4-12)16-11-17(19-18-16)15-9-5-13(2)6-10-15/h3-11H,1-2H3

InChI Key

WCCVJYNVDRGOFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C

Origin of Product

United States

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